
Lestaurtinib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lestaurtinib ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas en varios campos:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de quinasas y reacciones químicas relacionadas.
Biología: Investigado por sus efectos sobre las vías de señalización celular y su capacidad para inhibir quinasas específicas.
Medicina: Se encuentra en ensayos clínicos para el tratamiento de la leucemia mieloide aguda, el cáncer de páncreas, el cáncer de próstata y otras malignidades.
Mecanismo De Acción
Lestaurtinib ejerce sus efectos inhibiendo la autofosforilación de la tirosina quinasa 3 similar a FMS (FLT3), lo que resulta en la inhibición de la actividad FLT3 y la inducción de apoptosis en las células tumorales que sobreexpresan FLT3. También inhibe otras quinasas, incluyendo la Janus quinasa 2 (JAK2), la receptor quinasa A de tropomiosina (TrkA), TrkB y TrkC. Estas inhibiciones interrumpen las vías de señalización celular, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .
Análisis Bioquímico
Biochemical Properties
Lestaurtinib is an inhibitor of the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . It has been shown to have an IC50 of 2-3 nM with respect to FLT3 tyrosine kinase . This compound inhibits autophosphorylation of FLT3, resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 .
Cellular Effects
This compound has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . It impedes cell migration and the ability to form colonies from single cells . In addition, this compound treatment results in arrest at the G2/M phase of the cell cycle, indicative of a cytostatic effect .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of autophosphorylation of FLT3, which results in the inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 . This inhibition of FLT3 kinase activity allows this compound to potentially overcome the suppression of apoptosis in mutated cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant inhibition of tumor growth compared to vehicle-treated animals . It also enhances the antitumor efficacy of the combinations of topotecan plus cyclophosphamide or irinotecan plus temozolomide .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit the growth of neuroblastoma both in vitro and in vivo and can substantially enhance the efficacy of conventional chemotherapy . Combining this compound with bevacizumab resulted in substantial systemic toxicity .
Metabolic Pathways
This compound is metabolized by the liver P450 (CYP34A) enzyme system
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known that this compound is highly protein-bound, especially to α-1 acid glycoprotein .
Métodos De Preparación
Lestaurtinib se sintetiza a través de una ruta semisintética que comienza con el producto de fermentación bacteriana K252a. La síntesis involucra múltiples pasos, incluyendo reacciones de hidroxilación, metilación y ciclización. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperatura y presión controladas .
Análisis De Reacciones Químicas
Lestaurtinib experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
Lestaurtinib es único en su capacidad para inhibir múltiples quinasas con alta especificidad. Compuestos similares incluyen:
Estaurosporina: Un producto natural y un potente inhibidor de quinasas, pero con menos especificidad en comparación con this compound.
Midostaurina: Otro inhibidor de FLT3 utilizado en el tratamiento de la leucemia mieloide aguda, pero con un perfil de inhibición de quinasas diferente.
La especificidad de this compound para FLT3 y su capacidad para superar la resistencia a la quimioterapia tradicional lo convierten en un candidato prometedor para su desarrollo y uso clínico .
Actividad Biológica
Lestaurtinib (CEP-701) is an oral small-molecule inhibitor primarily targeting receptor tyrosine kinases, notably TrkB and FLT3. Its biological activity has been extensively investigated in various cancer types, particularly acute myeloid leukemia (AML) and neuroblastoma. This article summarizes key findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of Trk receptors, particularly TrkB. This inhibition leads to reduced phosphorylation of downstream signaling pathways, including the JAK/STAT pathway, which is critical for cell survival and proliferation.
- Inhibition of TrkB : In vitro studies demonstrated that this compound effectively inhibits BDNF-induced TrkB phosphorylation in neuroblastoma cells (SY5Y-TrkB), with significant inhibition observed at concentrations between 10-250 nM .
- JAK/STAT Pathway : this compound also inhibits JAK2 and downstream signaling molecules such as STAT3 and STAT5, leading to decreased cell viability and increased apoptosis in various cancer cell lines .
Efficacy in Clinical Trials
This compound has been evaluated in multiple clinical trials, particularly for its efficacy in treating FLT3-mutated AML and neuroblastoma.
Acute Myeloid Leukemia (AML)
-
Phase III Trials : A randomized trial assessed the addition of this compound to first-line chemotherapy for FLT3-mutated AML. While it showed feasibility, the overall clinical benefit was not significant. However, patients achieving over 85% FLT3 inhibition demonstrated improved overall survival (OS) and reduced relapse rates .
Endpoint This compound Group (%) Control Group (%) Hazard Ratio (HR) p-value Overall Response Rate (CR + CRi) 91 92 1.37 .4 30-day Mortality 3 2 2.23 .3 - Combination Therapy : In combination with chemotherapy, this compound showed enhanced efficacy compared to chemotherapy alone in some studies, indicating its potential as a synergistic agent .
Neuroblastoma
This compound has shown promise in treating neuroblastoma through both monotherapy and combination approaches:
- Preclinical Models : Studies indicate that this compound can inhibit tumor growth in xenograft models of neuroblastoma by blocking TrkB signaling pathways .
- Clinical Trials : A Phase I trial demonstrated that this compound was well tolerated in children with refractory neuroblastoma, although notable tumor responses were limited .
Case Studies and Research Findings
- Hepatocellular Carcinoma : Recent studies have explored the effects of this compound on hepatocellular carcinoma cells (Huh-7). Results indicated that this compound inhibited cell proliferation and migration in a dose-dependent manner while downregulating STAT1 expression .
- JAK2 Inhibition : In a study involving patients with Hodgkin lymphoma, treatment with this compound resulted in significant decreases in cell viability and apoptosis rates at specific concentrations (300 nM), providing a rationale for its use as a JAK2 inhibitor .
Summary
This compound exhibits significant biological activity through its inhibition of key signaling pathways involved in cancer cell survival and proliferation. While clinical trials have shown mixed results regarding its overall efficacy, specific patient populations achieving sustained target inhibition have demonstrated improved outcomes. Ongoing research continues to explore the full potential of this compound as a therapeutic agent across various malignancies.
Propiedades
IUPAC Name |
(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARLYUEJFELEN-LROUJFHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046778 | |
Record name | Lestaurtinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. | |
Record name | Lestaurtinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111358-88-4 | |
Record name | Lestaurtinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lestaurtinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lestaurtinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lestaurtinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LESTAURTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.